Product packaging for Methyl 4-methylpiperazine-1-carbodithioate(Cat. No.:CAS No. 98428-90-1)

Methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B1426139
CAS No.: 98428-90-1
M. Wt: 190.3 g/mol
InChI Key: IMVFRUURAMHQKJ-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperazine-1-carbodithioate (CAS No: 98428-90-1) is a chemical compound with the molecular formula C7H14N2S2 and a molecular weight of 190.33 g/mol. It belongs to a class of organic compounds known as dithiocarbamates, which are of significant interest in coordination chemistry and materials science. As a carbodithioate ester, it serves as a versatile precursor and ligand in scientific research. Compounds within this chemical family are frequently utilized as ligands to form mixed-ligand complexes with various transition metals, including Cobalt(II), Nickel(II), and Copper(II) . These complexes are valuable for researchers studying magnetic and spectral properties, as they can exhibit interesting behaviors such as superexchange ferromagnetic coupling in the case of cobalt(II) complexes . The structural motif of the piperazine ring contributes to the ligand's coordination behavior, enabling the formation of complexes with specific geometries that are useful for catalytic applications and the development of new magnetic materials . Furthermore, related piperazine-1-carbodithioate derivatives have been identified as key intermediates in pharmaceutical research. For instance, certain derivatives have been studied as potent inhibitors of enzymes like Ins(1,4)P2 phosphatase and dopamine β-hydroxylase, highlighting the potential of this compound class in biochemical and pharmacological applications . Another study on a metabolized derivative demonstrated in vivo and in vitro anticancer activity, suggesting its relevance in medicinal chemistry research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2S2 B1426139 Methyl 4-methylpiperazine-1-carbodithioate CAS No. 98428-90-1

Properties

IUPAC Name

methyl 4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVFRUURAMHQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718158
Record name Methyl 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98428-90-1
Record name Methyl 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(methylsulfanyl)carbothioylpiperazine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Reaction Scheme

The synthesis typically proceeds via the formation of the sodium salt intermediate, sodium 4-methylpiperazine-1-carbodithioate, which is then methylated to yield the target compound. The overall process can be summarized as:

  • Reaction of 4-methylpiperazine with carbon disulfide (CS₂) in the presence of a base (NaOH or KOH) to form the sodium carbodithioate salt.
  • Subsequent methylation of the sodium salt with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to afford this compound.

Detailed Preparation Procedure

Step Reagents & Conditions Description Notes
1 4-Methylpiperazine, CS₂, NaOH, ethanol or water, 0–5 °C 4-Methylpiperazine is dissolved in ethanol or water. Carbon disulfide is added slowly under ice-cold conditions with stirring. Sodium hydroxide is added to deprotonate the intermediate, forming the sodium carbodithioate salt. Molar ratio: 1:1:1 (amine:CS₂:NaOH). Reaction time ~2 hours.
2 Methylating agent (e.g., methyl iodide), solvent (acetone or ethanol), room temperature The sodium salt is methylated by adding methyl iodide dropwise under stirring, typically at room temperature. Reaction monitored by TLC or NMR.
3 Workup: filtration, washing, recrystallization The product precipitates out or is extracted, then purified by recrystallization from ethanol. Typical yields exceed 80%.

This method is supported by multiple literature sources describing similar carbodithioate syntheses, emphasizing the importance of temperature control and stoichiometric balance to maximize yield and purity.

Reaction Mechanism Insights

The formation of this compound involves nucleophilic attack by the amine nitrogen on carbon disulfide, generating an intermediate dithiocarbamate anion. The base (NaOH) facilitates deprotonation, stabilizing the anion as the sodium salt. Methylation occurs via nucleophilic substitution at sulfur, where the methylating agent transfers a methyl group to the sulfur atom, forming the methyl carbodithioate.

Recent mechanistic studies propose that the initial amine-CS₂ reaction proceeds spontaneously under basic conditions, forming the sodium carbodithioate intermediate in situ. The methylation step is a direct substitution at the sulfur atom, yielding the methylated product with high selectivity.

Industrial and Laboratory Scale Considerations

Reaction Conditions

  • Temperature: The initial reaction is preferably conducted at low temperatures (0–5 °C) to control the rate and avoid side reactions.
  • Solvent: Ethanol and water are commonly used solvents due to their ability to dissolve reactants and facilitate the reaction.
  • Base: Sodium hydroxide is preferred for its effectiveness and availability.
  • Methylating Agent: Methyl iodide is commonly used, but alternatives like dimethyl sulfate can also be employed.

Purification and Yield

Purification is typically achieved by recrystallization from ethanol or by extraction with organic solvents such as chloroform. The product is usually obtained as a white crystalline solid with yields typically above 80%. Careful control of reaction parameters is essential for reproducibility and purity, especially for pharmaceutical or agrochemical applications.

Analytical Characterization Supporting Preparation

The successful synthesis and purity of this compound are confirmed by various spectroscopic and analytical techniques:

Technique Key Observations Purpose
1H NMR Signals corresponding to methyl group (δ ~2.3 ppm) and piperazine protons Confirms chemical structure and substitution pattern
13C NMR Peaks at δ ~195 ppm (C=S) indicating carbodithioate group Confirms presence of thiocarbonyl functionality
IR Spectroscopy Absorption bands near 1428 cm⁻¹ (C=S stretch), 1685 cm⁻¹ (C=O if present) Functional group identification
Mass Spectrometry (HRMS) Molecular ion peak matching expected mass Molecular weight confirmation
Elemental Analysis Consistency with calculated C, H, N, S percentages Purity and composition verification

These analytical data are critical for confirming the identity and purity of the synthesized compound and are routinely employed in research and industrial settings.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting material 4-Methylpiperazine
Key reagents Carbon disulfide, sodium hydroxide, methyl iodide
Solvent Ethanol, water, chloroform (for extraction)
Temperature 0–5 °C for initial reaction; room temperature for methylation
Reaction time ~2 hours for carbodithioate formation; 1 hour for methylation
Yield Typically >80%
Purification Filtration, washing, recrystallization
Characterization NMR, IR, HRMS, elemental analysis

Additional Notes and Research Findings

  • The sodium salt intermediate, sodium 4-methylpiperazine-1-carbodithioate, is also used as a ligand or capping agent in nanoparticle synthesis, highlighting its versatility beyond the methylated product.
  • Alternative synthetic approaches involving oxidative coupling or use of different methylating agents have been explored but generally follow the same mechanistic principles.
  • Industrial processes optimize reaction parameters for scale-up, focusing on solvent recycling, temperature control, and minimizing hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of methyl 4-methylpiperazine-1-carbodithioate exhibit significant antitumor properties. For instance, a study synthesized several alkyl derivatives and evaluated their effects against cancer cell lines. Notably, some compounds showed inhibition rates of up to 99% against CDC25B, a key regulator in cancer cell proliferation, at a concentration of 20 μg/mL. Additionally, three compounds displayed up to 54.59% inhibition against leukemia HL-60 cells at a concentration of 40 μmol/L .

Molecular Targeting
The compound has also been investigated for its potential to target specific molecular pathways associated with cancer. For example, binding studies involving the Pin1 enzyme—an important target in breast cancer—revealed promising interactions with certain derivatives of this compound. These compounds exhibited IC50 values below 10 μg/mL against the MCF7 breast cancer cell line, indicating strong anticancer activity .

Nanotechnology

Synthesis of Silver Nanoparticles
this compound serves as an effective capping agent in the synthesis of silver nanoparticles (AgNPs). The nanoparticles produced using this compound demonstrated stability and size control (3-5 nm), which is critical for their application in various fields such as medicine and electronics. The capping agent not only stabilizes the nanoparticles but also enhances their antibacterial properties, making them suitable for use in wound dressings and biosensors .

Physicochemical Studies

Complex Formation with Transition Metals
Studies have explored the formation of complexes between this compound and transition metals such as zinc(II), cadmium(II), and mercury(II). These complexes have shown varied physicochemical properties, which could be leveraged in catalysis or as therapeutic agents . The stability and reactivity of these complexes are essential for their potential applications in drug development and material science.

Data Tables

Application Area Description Key Findings
Antitumor ActivityEvaluation of antitumor effects against various cancer cell linesCompounds showed up to 99% inhibition against CDC25B; significant activity against leukemia cells
Molecular TargetingBinding studies with Pin1 enzymeIC50 < 10 μg/mL against MCF7 breast cancer cells
NanotechnologySynthesis of silver nanoparticlesStable AgNPs (3-5 nm) with enhanced antibacterial properties
Transition Metal ComplexesPhysicochemical properties of metal complexesVaried stability; potential applications in catalysis

Mechanism of Action

The mechanism of action of methyl 4-methylpiperazine-1-carbodithioate involves its interaction with metal ions and biological molecules. The carbodithioate group can chelate metal ions, forming stable complexes. These complexes can then interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dithiocarbamates are a versatile class of ligands with diverse biological applications.

Table 1: Comparative Analysis of Methyl-4-MPipzcdt and Analogous Dithiocarbamates

Compound Name Structural Features Antimicrobial MIC Range (µg/mL) Toxicity (Cell Viability) Key Applications References
Methyl 4-methylpiperazine-1-carbodithioate Piperazine with methyl and dithiocarbamate 8–512 (C. albicans, S. aureus) Moderate (RD cells: ~50–70%) Antimicrobial, Antileukemic
Sodium diethyldithiocarbamate Diethylamine backbone Not reported in provided evidence Low (clinical use in HIV) Antiretroviral, Chelation
3-Cyano-3,3-diphenylpropyl piperazinecarbodithioate Bulky aryl substituents Not reported High cytotoxicity (IC50: <10 µM) Anticancer (melanoma, leukemia)
Potassium morpholine dithiocarbamate Morpholine ring Not explicitly reported in evidence Moderate Nanoparticle synthesis
Pyridylpiperazine carbodithioates Pyridine-piperazine hybrid MIC: 16–64 (E. coli, P. aeruginosa) Low to moderate Urease inhibition

Key Findings:

Antimicrobial Activity :

  • Methyl-4-MPipzcdt metal complexes exhibit broad-spectrum antimicrobial activity. For example, [Mn(4-MPipzcdt)₂(phen)] and [Co(4-MPipzcdt)(phen)₂]Cl show MIC values as low as 8 µg/mL against Candida albicans and Staphylococcus aureus, outperforming pyridylpiperazine carbodithioates (MIC: 16–64 µg/mL) .
  • The piperazine ring enhances membrane penetration, while the dithiocarbamate group disrupts microbial enzyme function via metal chelation .

Toxicity Profile: Methyl-4-MPipzcdt complexes display moderate cytotoxicity (~50–70% cell viability in human rhabdomyosarcoma cells), making them safer than 3-cyano-3,3-diphenylpropyl derivatives, which show high cytotoxicity (IC50: <10 µM) .

Structural Influence on Bioactivity: The 4-methylpiperazine group in Methyl-4-MPipzcdt enhances solubility and metal-binding efficiency compared to morpholine-based dithiocarbamates, which are more rigid and less adaptable for chelation . Bulky substituents (e.g., 3-cyano-3,3-diphenylpropyl) increase anticancer potency but also elevate toxicity, highlighting the balance required in ligand design .

Biological Activity

Methyl 4-methylpiperazine-1-carbodithioate (MMPC) is a compound belonging to the class of carbodithioates, characterized by its unique structure that includes a piperazine ring. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article explores the biological activity of MMPC, emphasizing its mechanisms of action, interactions with metal ions, and applications in various fields.

Structural Characteristics

The chemical formula for MMPC is C₇H₁₃N₂S₂, which highlights the presence of two sulfur atoms bonded to a carbon atom. The piperazine ring contributes to the compound's cyclic amine structure, enhancing its biological activity. The following table summarizes key features of MMPC and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundContains piperazine ringAntimicrobial activity
Diethyl dithiocarbamateNo cyclic structureFungicidal
Dithiocarbamate derivativesVaries widelyDiverse activities
Thiocarbamate compoundsVaries widelyVaries widely

Antimicrobial Activity

Research indicates that MMPC exhibits significant antimicrobial properties against various pathogenic strains. The minimum inhibitory concentration (MIC) values for MMPC and its metal complexes range from less than 8 to 512 μg/mL, demonstrating its potential as an antimicrobial agent . Moreover, MMPC has shown effectiveness against both gram-positive and gram-negative bacteria, primarily through its ability to bind to lipopolysaccharides (LPS) on the outer membrane of gram-negative bacteria .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MMPC against multiple bacterial strains. The results indicated that MMPC's metal complexes exhibited enhanced efficacy compared to the uncomplexed form, suggesting that coordination with metal ions may improve its antimicrobial properties .
  • Mechanism of Action : The mechanism involves the binding of MMPC to bacterial membranes, disrupting their integrity and leading to cell death. This action is particularly effective against resistant strains, making MMPC a candidate for further development in antimicrobial therapies .

Interaction with Metal Ions

MMPC can form complexes with various metal ions such as Cobalt (II), Nickel (II), and Copper (II). These interactions significantly influence its biological activity:

  • Stabilization of Metal Ions : The formation of mixed-ligand complexes enhances the stability and bioavailability of metal ions in biological systems .
  • Biochemical Pathways : The interaction with Cobalt (II) leads to the formation of long-chained polymeric compounds that exhibit unique magnetic properties, potentially useful in targeted drug delivery systems .

Potential Anticancer Properties

Emerging research suggests that MMPC derivatives may possess anticancer properties. Preliminary studies indicate that some derivatives can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. In vitro studies show that certain MMPC derivatives exhibit IC50 values in the micromolar range against LSD1, indicating potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-methylpiperazine-1-carbodithioate, and how do reaction conditions influence yield?

this compound is synthesized via a two-step process:

Formation of sodium 4-methylpiperazine-1-carbodithioate : Piperazine derivatives react with carbon disulfide in absolute ethanol under ice-cooled conditions (0–5°C) for 2 hours. NaOH is used to deprotonate intermediates, yielding a precipitated product .

Alkylation : The sodium salt reacts with 2-chloro-N-(4-morpholinophenyl)acetamide in acetone for 4 hours under reflux. The product is purified via recrystallization (ethanol), achieving yields up to 81% .
Key factors :

  • Temperature control (ice bath prevents disulfide decomposition).
  • Solvent choice (ethanol for solubility, acetone for alkylation efficiency).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological workflow :

  • 1H/13C-NMR : Confirm substituent positions (e.g., methylpiperazine protons at δ 2.33 ppm, morpholine protons at δ 3.70–3.73 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calcd: 395.1570; observed: 395.1560) .
  • Melting point analysis : Sharp melting points (e.g., 166.2–166.6°C) indicate purity .
    Common pitfalls : Residual solvents (e.g., ethanol) may skew melting points; use vacuum drying for 12 hours to mitigate .

Q. What safety protocols are critical when handling this compound?

  • Skin/eye protection : Use nitrile gloves and goggles due to Category 2 skin/eye irritation risks .
  • Ventilation : Employ fume hoods to avoid inhalation of carbon disulfide (used in synthesis) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from alkylation) before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Single-crystal X-ray diffraction : Monoclinic crystals (space group P21/n) provide bond lengths/angles (e.g., C–S bond: 1.68 Å, S–C–S angle: 104.5°) .
  • Software tools :
    • SHELXL : Refinement of anisotropic displacement parameters .
    • ORTEP-3 : Visualization of thermal ellipsoids and molecular packing .
      Example : A 2025 study resolved rotational disorder in the piperazine ring using high-resolution data (R factor: 0.035) .

Q. What strategies address conflicting spectroscopic data during structural characterization?

Case study : Discrepancies in 1H-NMR splitting patterns (e.g., piperazine protons as broad singlets vs. triplets):

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. How does this compound perform in biological assays, and what are mechanistic hypotheses?

  • AChE/MAO inhibition : Derivatives show IC50 values of 1.2–3.8 µM, suggesting dual inhibitory activity. The dithiocarbamate group likely chelates catalytic metal ions (e.g., Zn²⁺ in MAO) .
  • SAR insights :
    • Electron-withdrawing substituents (e.g., nitro groups) enhance potency by stabilizing enzyme-ligand interactions .
    • Piperazine flexibility : Methyl substitution optimizes binding pocket fit .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Retrosynthetic AI : BenchChem’s Template_relevance model identifies feasible one-step routes (e.g., coupling with phenothiazine via nucleophilic substitution) .
  • DFT/MD simulations :
    • Calculate transition-state energies for disulfide bond formation .
    • Simulate solvation effects (e.g., ethanol vs. DMF) on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.